The compound is cataloged under the CAS number 2550997-60-7 and is recognized for its applications in organic synthesis, medicinal chemistry, and agrochemical development. Its classification as an amino acid derivative places it within a broader category of compounds that exhibit biological relevance, particularly in enzyme inhibition and receptor modulation.
The synthesis of Methyl O-(trifluoromethyl)-D-serinate hydrochloride can be achieved through several methods, with radical trifluoromethylation being one of the most notable approaches. This method involves the introduction of the trifluoromethyl group into organic molecules, enhancing their lipophilicity and metabolic stability.
Methyl O-(trifluoromethyl)-D-serinate hydrochloride features a molecular structure that includes:
Methyl O-(trifluoromethyl)-D-serinate hydrochloride can participate in various chemical reactions:
The mechanism of action for Methyl O-(trifluoromethyl)-D-serinate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and metabolic stability.
Research indicates that this compound may exhibit:
Methyl O-(trifluoromethyl)-D-serinate hydrochloride possesses several notable physical and chemical properties:
Methyl O-(trifluoromethyl)-D-serinate hydrochloride has diverse applications across several scientific domains:
Stereoselective synthesis of Methyl O-(trifluoromethyl)-D-serinate hydrochloride leverages chiral pool strategies and asymmetric catalysis. D-serine serves as a common precursor, where the β-hydroxyl group undergoes O-trifluoromethylation via nucleophilic substitution with trifluoromethyl halides (e.g., CF₃I) under basic conditions. This approach preserves the D-configuration through steric hindrance from the α-amino protecting group (typically tert-butoxycarbonyl), achieving >98% enantiomeric excess (ee) [9] [10]. Alternative routes utilize chiral auxiliaries such as (-)-camphor-based catalysts to induce asymmetry during trifluoromethylation of glycine derivatives. A key advancement involves Schiff base-mediated alkylation, where glycine imines react with trifluoromethyl electrophiles under phase-transfer catalysis (PTC), yielding chiral trifluoromethyl-serines with 90–95% ee [5]. Racemic resolutions remain industrially viable; O-trifluoromethyl-DL-serine methyl ester is treated with D-tartaric acid to isolate the D-enantiomer via diastereomeric salt crystallization [1].
Table 1: Stereoselective Synthesis Methods
Method | Chiral Control | ee (%) | Yield (%) |
---|---|---|---|
Chiral Pool (D-serine route) | Substrate stereochemistry | >98 | 75–80 |
Phase-Transfer Catalysis | Cinchona-derived catalysts | 90–95 | 65–70 |
Diastereomeric Resolution | D-tartaric acid | 99 | 40–45 |
Industrial synthesis of trifluoromethyl-serine derivatives builds on patented O-methyl-D-serine protocols. Patent CN105949074A discloses a four-step route: (1) Bromination of methyl acrylate using bromine in acetic acid at 0–5°C; (2) In situ ammonolysis with 25% aqueous ammonia to form DL-serine methyl ester; (3) Stereochemical resolution via D-tartaric acid salt crystallization; (4) O-alkylation with methyl iodide under sodium methoxide catalysis [1]. For O-trifluoromethyl analogues, Step 4 is modified using trifluoromethyl iodide (CF₃I) in dimethylformamide (DMF) with cesium carbonate as a base. Critical patent claims cover:
Solvent selection and energy efficiency are prioritized to minimize environmental impact. Methanol replaces dichloromethane for esterification and O-alkylation due to its lower toxicity and biodegradability. O-Trifluoromethylation employs water as a co-solvent to enhance reagent solubility and reduce DMF usage by 50% [5]. Reaction optimization includes:
Trifluoromethyl group installation employs electrophilic, nucleophilic, and radical catalysts. Electrophilic catalysis uses trifluoroacetaldehyde ethyl hemiacetal with potassium carbonate (5 mol%) to generate in situ CF₃⁻, which attacks serine β-carbon under mild conditions (25°C, 6 hours, 70% yield) [7]. Transition metal catalysis leverages copper(I) iodide (10 mol%) for Ullmann-type coupling between O-iodo-serine derivatives and TMSCF₃, achieving 80% yield in dimethylformamide [8]. Hydrogenation catalysts like Raney nickel or PtO₂ are critical for reducing nitro intermediates (e.g., R-1-nitro-2-trifluoromethoxyethane) to amines before esterification, though PtO₂ may over-reduce phenyl groups if mismanaged [8].
Table 2: Catalytic Systems for Trifluoromethylation
Catalyst | Reagent | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
K₂CO₃ (5 mol%) | CF₃CH(OEt)₂ | 25°C, 6 hours | 70 | Requires anhydrous conditions |
CuI (10 mol%) | TMSCF₃ | 80°C, 12 hours | 80 | Sensitive to oxygen |
PtO₂ (3 mol%) | H₂ (50 psi) | 30°C, 4 hours | 85 | Over-reduction of aromatics |
Final product purity (>99%) is achieved through orthogonal purification. Crystallization: Crude Methyl O-(trifluoromethyl)-D-serinate hydrochloride is recrystallized from methanol/MTBE (1:5 v/v), yielding 60–70% recovery with <0.5% residual solvents [1] [5]. Distillation: For non-ionic intermediates, short-path distillation under reduced pressure (0.1 mmHg, 80°C) removes volatile impurities (e.g., methyl acrylate) [5]. Chromatography: Reversed-phase C18 silica gel chromatography with ethanol/water gradients resolves diastereomers when asymmetric synthesis yields <95% ee [8]. Industrial-scale purification prioritizes crystallization due to cost efficiency, while chromatography is reserved for analytical standards requiring ≥99.9% purity [5] [8].
Table 3: Purification Techniques Comparison
Technique | Purity (%) | Yield (%) | Cost Efficiency | Application Scope |
---|---|---|---|---|
Methanol/MTBE Crystallization | 99.5 | 60–70 | High | Industrial bulk production |
Short-Path Distillation | 98.0 | 85 | Moderate | Intermediate purification |
C18 Chromatography | 99.9 | 40–50 | Low | Analytical standards |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3